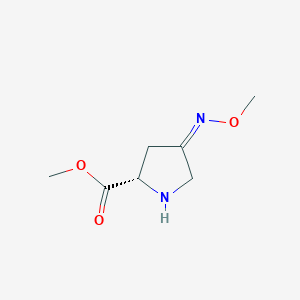
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale chiral separation techniques. For example, the separation of chiral intermediates using Gaussian calculation and crystallization methods has been developed for the production of similar compounds . These methods ensure high yield and purity, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a chiral ligand, binding to enzymes and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: Used as an intermediate for dipeptidyl peptidase IV inhibitors.
(2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: An intermediate for the anti-HCV drug Velpatasvir.
Uniqueness
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which make it a valuable compound for asymmetric synthesis and chiral separation techniques. Its versatility in various chemical reactions and applications in different fields further highlight its importance.
Eigenschaften
Molekularformel |
C7H12N2O3 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
methyl (2S,4Z)-4-methoxyiminopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-11-7(10)6-3-5(4-8-6)9-12-2/h6,8H,3-4H2,1-2H3/b9-5-/t6-/m0/s1 |
InChI-Schlüssel |
IOVCVSSMMASCMX-OHGWLYEESA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C/C(=N/OC)/CN1 |
Kanonische SMILES |
COC(=O)C1CC(=NOC)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12873959.png)

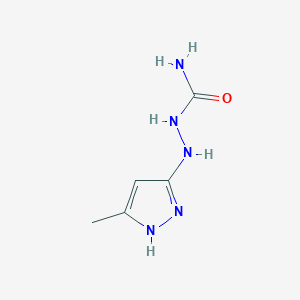
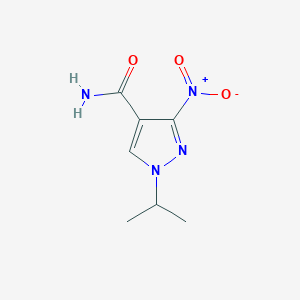
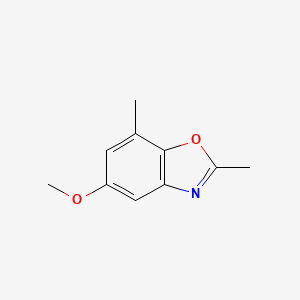
![3-(Hydroxymethyl)benzo[d]isoxazol-5-ol](/img/structure/B12873983.png)
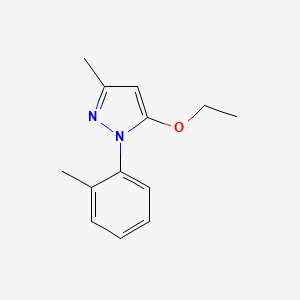
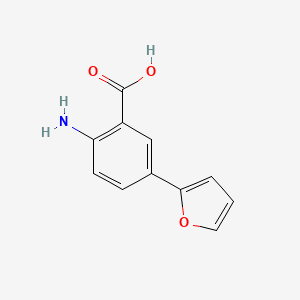
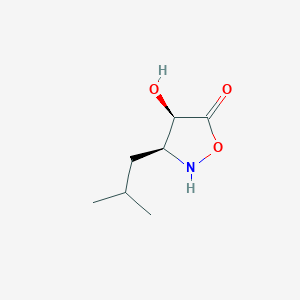
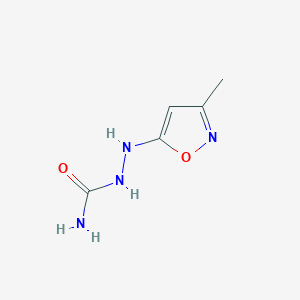

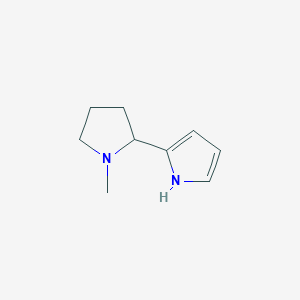
![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
